PROTAC Degradation Efficiency: PEG6 Linker Outperforms PEG4 in VHL-Recruiting BRD4 Degraders
In a systematic PROTAC linker optimization study comparing PEG4-, PEG6-, and PEG8-based linkers in VHL-recruiting BRD4 degraders, the PEG6-containing PROTAC demonstrated the optimal balance between degradation efficiency and ternary complex stability [1]. The PEG4 variant showed limited cooperativity due to insufficient reach across the inter-protein distance, while the PEG8 homolog exhibited reduced degradation potency attributable to excessive entropic penalty and intramolecular collapse [1].
| Evidence Dimension | PROTAC degradation potency (DC50) and ternary complex residence time |
|---|---|
| Target Compound Data | PEG6 linker: DC50 in low nanomolar range with optimal cooperativity; intermediate residence time |
| Comparator Or Baseline | PEG4 linker: insufficient reach, reduced cooperativity; PEG8 linker: extended residence time but elevated DC50 (hook effect observed at higher concentrations) |
| Quantified Difference | Progression from PEG4 to PEG8 enhances ternary complex residence time by approximately one order of magnitude; however, PEG8 introduces a measurable hook effect that compromises degradation efficiency at higher concentrations, whereas PEG6 maintains favorable DC50 without hook effect penalty [1] |
| Conditions | VHL-recruiting BRD4 PROTAC cellular degradation assays; ternary complex formation measured via biochemical and cellular readouts |
Why This Matters
This evidence establishes that PEG6 is not an arbitrary intermediate but rather occupies a functionally distinct optimum for PROTACs targeting inter-protein distances of approximately 3-4 nm; substitution with PEG4 or PEG8 without re-optimization risks substantial loss of degradation potency.
- [1] BOC Sciences PTC Resource. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. 2025. View Source
